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molecular formula C8H6BrCl B585733 4-Bromo-2-chloro-1-ethenyl-benzene CAS No. 943742-24-3

4-Bromo-2-chloro-1-ethenyl-benzene

Cat. No. B585733
M. Wt: 217.49
InChI Key: XTTULBAZGVTKMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08822503B2

Procedure details

A solution of 4-bromo-2-chloro-1-ethenylbenzene (883 mg), iron(II) acetate (7 mg) and 5% rhodium-activated carbon (167 mg) in tetrahydrofuran (17 mL) was stirred at room temperature for three hours in a hydrogen atmosphere. The reaction solution was filtered through celite and the filtrate was evaporated under reduced pressure. The residue was purified by silica gel column chromatography (hexane only) to give the title compound as a colorless oil (414 mg, 46%).
Quantity
883 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
17 mL
Type
solvent
Reaction Step One
Quantity
7 mg
Type
catalyst
Reaction Step One
Quantity
167 mg
Type
catalyst
Reaction Step One
Yield
46%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]=[CH2:9])=[C:4]([Cl:10])[CH:3]=1.[H][H]>O1CCCC1.C([O-])(=O)C.[Fe+2].C([O-])(=O)C.[Rh]>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][CH3:9])=[C:4]([Cl:10])[CH:3]=1 |f:3.4.5|

Inputs

Step One
Name
Quantity
883 mg
Type
reactant
Smiles
BrC1=CC(=C(C=C1)C=C)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Name
Quantity
17 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
7 mg
Type
catalyst
Smiles
C(C)(=O)[O-].[Fe+2].C(C)(=O)[O-]
Name
Quantity
167 mg
Type
catalyst
Smiles
[Rh]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction solution was filtered through celite
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (hexane only)

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC(=C(C=C1)CC)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 414 mg
YIELD: PERCENTYIELD 46%
YIELD: CALCULATEDPERCENTYIELD 46.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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